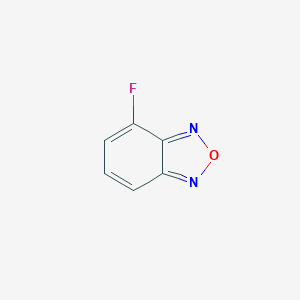

4-Fluoro-2,1,3-benzoxadiazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Fluoro-2,1,3-benzoxadiazole derivatives involves various strategies aimed at incorporating the fluorine atom and the benzoxadiazole moiety into the compound. For instance, the compound has been synthesized as part of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system, showcasing strong solvent-dependent fluorescence emission in the bluish-green region. This indicates the compound's utility in creating fluorescent probes for scientific research (Frizon et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,1,3-benzoxadiazole derivatives has been extensively analyzed to understand their electronic structure and fluorescence characteristics. Theoretical studies, such as density functional theory (DFT), have been used to model the electronic structure of these compounds, providing insights into their excited and ground electronic states. Such analyses are crucial for understanding the photophysical properties and designing new fluorescent materials with desired characteristics (Frizon et al., 2020).

Chemical Reactions and Properties

4-Fluoro-2,1,3-benzoxadiazole acts as a fluorogenic labeling reagent, particularly useful in the in vivo analysis of amino acid neurotransmitters. Its ability to label amines efficiently for high-speed analyses showcases its reactivity and the broad applicability in biological and chemical studies (Klinker & Bowser, 2007).

Physical Properties Analysis

The physical properties, including thermal stability and fluorescence quantum yields, of 4-Fluoro-2,1,3-benzoxadiazole derivatives, have been explored through comprehensive studies. These compounds exhibit significant thermal stability with high maximum degradation temperatures around 300°C, indicating their suitability for various applications under different conditions. The strong correlations between electrochemical and optical band gaps underline their efficiency in electronic and optical applications (Frizon et al., 2020).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-2,1,3-benzoxadiazole derivatives, particularly their fluorescence and reactivity towards various substrates, highlight their versatility as fluorogenic reagents. Their application in the synthesis of fluorescent probes for sensing pH and metal cations demonstrates their sensitivity and selectivity, attributed to the unique chemical structure of the fluorophenol moiety (Tanaka et al., 2001).

Applications De Recherche Scientifique

Detection of Hg2+ Ions

A study by Wang et al. (2017) introduced a fluorescent probe developed using 4-amino-7-nitro-2,1,3-benzoxadiazole, showing high selectivity and sensitivity for Hg2+ detection with a detection limit of 0.05 M (Wang et al., 2017).

Fluorometric Assay of Thiols

Imai and Toyo’oka (1987) demonstrated the use of fluorobenzoxadiazoles in the rapid and sensitive fluorometric assay of thiols, applicable for analyzing macromolecules and smaller molecular weight compounds (Imai & Toyo’oka, 1987).

Quantitative Analysis of Catecholamines

Zhu, Shaw, and Barrett (2003) found that NBD-F, a derivative of 4-Fluoro-2,1,3-benzoxadiazole, is promising for the quantitative analysis of catecholamines and related compounds in biological matrices (Zhu, Shaw, & Barrett, 2003).

Interaction with Metal Ions

Das et al. (2012) investigated a nitrobenzoxadiazole derivative's interaction with metal ions, observing higher fluorescence enhancement in the presence of Fe(III) and Cr(III) (Das et al., 2012).

NMR Spectroscopy and Electrophilic Character

Sebban et al. (2012) used NMR spectroscopy to determine the electrophilic character of benzofuroxans, a class of compounds including nitrobenzofuroxans, for understanding their inhibitory effects on leukemia (Sebban et al., 2012).

Fluorogenic Labeling Reagents

Uchiyama et al. (2001) explored fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton, demonstrating their potential for sensitive and selective detection of analytes in various fields (Uchiyama et al., 2001).

Chemilumigenic Reagent for High-Performance Liquid Chromatography

Uzu et al. (1991) identified DBD-F, a derivative of 4-Fluoro-2,1,3-benzoxadiazole, as a suitable chemilumigenic reagent for peroxyoxalate chemiluminescence detection in high-performance liquid chromatography (Uzu et al., 1991).

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZQJBBZKDVVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404812 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,1,3-benzoxadiazole | |

CAS RN |

29270-55-1 | |

| Record name | 4-Fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

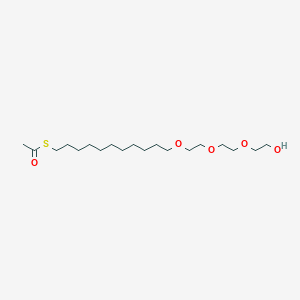

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)